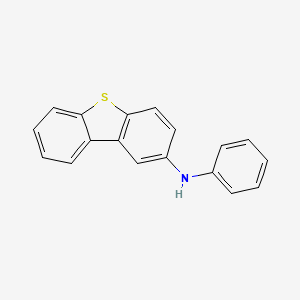

N-phenyl dibenzothiophen-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-phenyl dibenzothiophen-2-amine” is a chemical compound with the CAS number 1300028-91-4 . It is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The linear formula for “N-phenyl dibenzothiophen-2-amine” is C18H13NS . More detailed structural analysis would require specific spectroscopic data such as NMR, HPLC, LC-MS, UPLC & more .Scientific Research Applications

- N-phenyl dibenzothiophen-2-amine serves as a versatile reagent in organic synthesis. Researchers use it as a starting material for the construction of more complex molecules. Its aromatic structure and amine functionality allow for diverse reactions, such as nucleophilic substitutions, cyclizations, and cross-couplings .

- Scientists have explored the use of N-phenyl dibenzothiophen-2-amine in the synthesis of natural alkaloids. By incorporating this compound into complex frameworks, they can mimic the structures found in biologically active molecules. These efforts contribute to drug discovery and development .

- N-phenyl dibenzothiophen-2-amine has potential applications in agrochemicals. Researchers investigate its pesticidal properties, aiming to develop environmentally friendly alternatives to conventional pesticides. The compound’s unique structure may offer novel modes of action against pests and diseases .

- Due to its aromatic nature and sulfur-containing backbone, N-phenyl dibenzothiophen-2-amine can be incorporated into polymers. These polymers find use in materials science, including coatings, adhesives, and electronic devices. The compound’s stability and electronic properties make it an interesting building block for functional materials .

- Researchers explore N-phenyl dibenzothiophen-2-amine as a ligand in transition metal complexes. These complexes play a crucial role in catalysis, enabling various chemical transformations. By modifying the ligand structure, scientists can fine-tune the reactivity and selectivity of these catalysts .

- The compound exhibits interesting photophysical properties, including fluorescence. Researchers investigate its luminescent behavior and explore its potential as a component in light-emitting materials. Applications range from organic light-emitting diodes (OLEDs) to sensors and imaging agents .

Organic Syntheses and Reactions

Natural Alkaloids and Bioactive Compounds

Agrochemicals and Crop Protection

Materials Science and Polymers

Catalyst Ligands and Transition Metal Complexes

Photophysical Properties and Luminescent Materials

Safety and Hazards

Mechanism of Action

Target of Action

It is known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein . It also inhibits CYP1A2, CYP2C19, and CYP3A4 enzymes .

Mode of Action

Its inhibition of certain cytochrome p450 enzymes suggests that it may interfere with the metabolism of other substances within the body .

Pharmacokinetics

N-phenyl dibenzothiophen-2-amine exhibits high gastrointestinal absorption, suggesting good oral bioavailability . It is a substrate for P-glycoprotein, a protein that pumps many foreign substances out of cells . This could potentially affect its distribution within the body. The compound also inhibits several cytochrome P450 enzymes, which could impact its own metabolism as well as that of other substances .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-phenyl dibenzothiophen-2-amine. For instance, the compound should be stored in a dark place, sealed, and at room temperature . Other factors such as pH, presence of other substances, and individual patient characteristics could also potentially influence its action.

properties

IUPAC Name |

N-phenyldibenzothiophen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NS/c1-2-6-13(7-3-1)19-14-10-11-18-16(12-14)15-8-4-5-9-17(15)20-18/h1-12,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZKZCGLQGDKMBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=C(C=C2)SC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl dibenzothiophen-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]pyrrolidin-3-yl]carbamate](/img/structure/B2414781.png)

![2-[2-Aminoethyl(benzyl)amino]acetic acid;hydrochloride](/img/structure/B2414784.png)

![N-(2-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide](/img/structure/B2414787.png)

![N'-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2414788.png)

![N-(4-chlorophenyl)-2-(7-(4-methylpiperidin-1-yl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414795.png)

![2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide](/img/structure/B2414797.png)

![N-cyclopentyl-2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetamide](/img/structure/B2414798.png)

![2-(2,4-dichlorophenoxy)-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]acetamide](/img/structure/B2414799.png)

![Imidazo[1,2-a]pyridin-8-ylmethanamine dihydrochloride](/img/structure/B2414800.png)

![1-[(Diethylamino)methyl]piperidin-2-one](/img/structure/B2414801.png)

![N-(3-(6-ethoxybenzo[d]thiazol-2-yl)-4-hydroxyphenyl)acetamide](/img/structure/B2414802.png)